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molecular formula C7H8N2O3 B372796 2-Ethyl-4-nitropyridine 1-oxide CAS No. 38594-62-6

2-Ethyl-4-nitropyridine 1-oxide

Cat. No. B372796
M. Wt: 168.15g/mol
InChI Key: KKALKJBYTZOONQ-UHFFFAOYSA-N
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Patent
US09090564B2

Procedure details

A solution of 388.0 g (2.3 mol) 2-ethyl-4-nitro-pyridine-1-oxide in 3.0 L EtOH and 1.0 L saturated NH4Cl solution (1.0 L) is stirred with 647.5 g (11.6 mol) iron powder. This mixture is refluxed for 3 h. The iron powder is filtered off with Celite®, and the solvent is removed from the filtrate in vaccuo to afford a crude oil. This oil is diluted with DCM/MeOH (1.0 L, 10:1) and the undissolved NH4Cl is removed by filtration, the filtrate is dried in vaccuo to afford the title compound. Yield: 200.0 g (71%).
Quantity
388 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
647.5 g
Type
catalyst
Reaction Step One
Name
DCM MeOH
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][N+:4]=1[O-])[CH3:2]>CCO.[NH4+].[Cl-].C(Cl)Cl.CO.[Fe]>[CH2:1]([C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][N:4]=1)[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
388 g
Type
reactant
Smiles
C(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Name
Quantity
3 L
Type
solvent
Smiles
CCO
Name
Quantity
1 L
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
647.5 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
DCM MeOH
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The iron powder is filtered off with Celite®
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate in vaccuo
CUSTOM
Type
CUSTOM
Details
to afford a crude oil
CUSTOM
Type
CUSTOM
Details
the undissolved NH4Cl is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is dried in vaccuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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